4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile
Overview
Description
4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 5th position, and a cyano group at the 6th position of the pyrrolopyrimidine ring
Biochemical Analysis
Biochemical Properties
4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to bind to the enzyme DNA gyrase, inhibiting its activity and preventing the breakdown of bacterial DNA . Additionally, it interacts with RNA polymerase, exhibiting antimycobacterial activity . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and increased DNA fragmentation in treated cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA gyrase and RNA polymerase, inhibiting their activities and disrupting bacterial DNA replication and transcription . This compound also modulates gene expression by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes, leading to apoptosis in cancer cells . Additionally, it increases the activity of caspase 8 and BAX, further promoting apoptotic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained apoptotic effects on cancer cells, with continued up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interactions with DNA gyrase and RNA polymerase also suggest its involvement in nucleotide metabolism and DNA repair pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize primarily in the nucleus, where it interacts with DNA gyrase and RNA polymerase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylpyrimidine with a suitable nitrile source under microwave irradiation. This method is advantageous due to its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and efficiency of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, oxides, and amines, depending on the type of reaction and reagents used.
Scientific Research Applications
4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as DNA gyrase and RNA polymerase.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of pyrrolopyrimidine derivatives on cellular processes.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile involves its binding to specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing the breakdown of bacterial DNA, which exhibits antibacterial activity . Additionally, it can inhibit kinases involved in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine: Similar structure but lacks the cyano group at the 6th position.
5H-Pyrrolo[3,2-D]pyrimidine, 4-chloro-2-methyl-: Similar structure with a methyl group at the 2nd position instead of the 5th.
Uniqueness
4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile is unique due to the presence of the cyano group at the 6th position, which imparts distinct chemical reactivity and biological activity. This structural feature enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-5(3-10)2-6-7(13)8(9)12-4-11-6/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROGSIDGMQGUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C(=NC=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40844187 | |
Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40844187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-51-6 | |
Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919278-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40844187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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